![molecular formula C10H11Cl3O2 B5462390 2-(trichloromethyl)-1-oxaspiro[4.5]dec-2-en-4-one CAS No. 188964-29-6](/img/structure/B5462390.png)
2-(trichloromethyl)-1-oxaspiro[4.5]dec-2-en-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Trichloromethyl)-1-oxaspiro[45]dec-2-en-4-one is a chemical compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(trichloromethyl)-1-oxaspiro[4.5]dec-2-en-4-one typically involves the reaction of a suitable precursor with trichloromethylating agents under controlled conditions. One common method includes the use of trichloromethyl chloroformate in the presence of a base to facilitate the formation of the spirocyclic structure. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions and to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and safety. The use of automated systems and advanced monitoring techniques ensures consistent quality and minimizes the risk of exposure to hazardous chemicals.
Chemical Reactions Analysis
Types of Reactions
2-(Trichloromethyl)-1-oxaspiro[4.5]dec-2-en-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can convert the trichloromethyl group to less chlorinated derivatives or to a methyl group.
Substitution: The trichloromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce less chlorinated derivatives or methylated products. Substitution reactions result in the replacement of the trichloromethyl group with the nucleophile.
Scientific Research Applications
2-(Trichloromethyl)-1-oxaspiro[4.5]dec-2-en-4-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2-(trichloromethyl)-1-oxaspiro[4.5]dec-2-en-4-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trichloromethyl group and spirocyclic structure allow the compound to fit into specific binding sites, modulating the activity of the target molecules. This can lead to changes in biochemical pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
2-(Trichloromethyl)-1-oxa-4-azaspiro[4.5]decan-3-one: Similar spirocyclic structure but with an azaspiro ring.
2-(Trichloromethyl)-1-oxa-4-thiaspiro[4.5]decan-3-one: Contains a thiaspiro ring instead of an oxaspiro ring.
Uniqueness
2-(Trichloromethyl)-1-oxaspiro[4.5]dec-2-en-4-one is unique due to its specific combination of a trichloromethyl group and an oxaspiro ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications that other similar compounds may not be suitable for.
Properties
IUPAC Name |
2-(trichloromethyl)-1-oxaspiro[4.5]dec-2-en-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl3O2/c11-10(12,13)8-6-7(14)9(15-8)4-2-1-3-5-9/h6H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKYFWKOWNUDNDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)C(=O)C=C(O2)C(Cl)(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40346893 |
Source


|
| Record name | 2-(Trichloromethyl)-1-oxaspiro[4.5]dec-2-en-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40346893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
188964-29-6 |
Source


|
| Record name | 2-(Trichloromethyl)-1-oxaspiro[4.5]dec-2-en-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40346893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
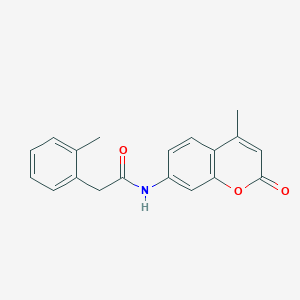
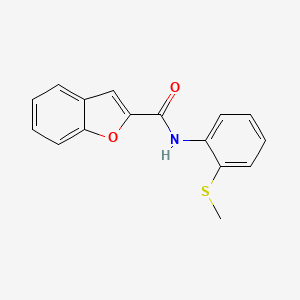
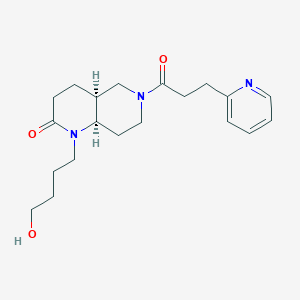
![2-{[2-(trifluoromethyl)phenyl]sulfonyl}-2,7-diazaspiro[4.5]decane hydrochloride](/img/structure/B5462331.png)
![(4E)-4-[(2,5-dimethylphenyl)-hydroxymethylidene]-1-(3-imidazol-1-ylpropyl)-5-(4-nitrophenyl)pyrrolidine-2,3-dione](/img/structure/B5462334.png)
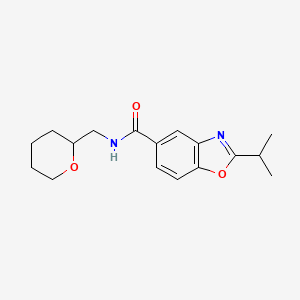
![5-{5-chloro-2-[(4-fluorobenzyl)oxy]benzylidene}-1-(4-nitrophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5462342.png)
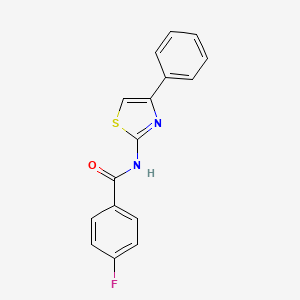
![1'-[3-(1H-pyrazol-1-yl)benzoyl]spiro[indole-3,3'-piperidin]-2(1H)-one](/img/structure/B5462352.png)
![N,N,2-trimethyl-7-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5462357.png)
![5-{3-chloro-4-[3-(4-ethylphenoxy)propoxy]-5-methoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5462362.png)
![N-(5-chloro-2-methoxyphenyl)-2-{4-[(furan-2-yl)methyl]piperazin-1-yl}acetamide](/img/structure/B5462370.png)
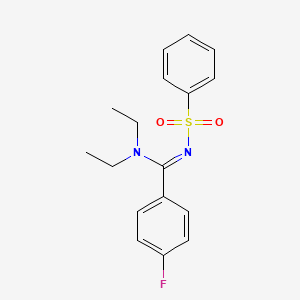
![(E)-N-benzyl-3-phenyl-2-[[(E)-3-phenylprop-2-enoyl]amino]prop-2-enamide](/img/structure/B5462412.png)
